molecular formula C8H11BO3 B1586407 3-Ethoxyphenylboronic acid CAS No. 90555-66-1

3-Ethoxyphenylboronic acid

Cat. No. B1586407
CAS RN: 90555-66-1
M. Wt: 165.98 g/mol
InChI Key: CHCWUTJYLUBETR-UHFFFAOYSA-N
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Description

3-Ethoxyphenylboronic acid is a boronic acid derivative with the linear formula C2H5OC6H4B(OH)2 . It is a useful research reagent for the synthesis of biologically active molecules .


Synthesis Analysis

3-Ethoxyphenylboronic acid is a reactant involved in various reactions such as cyanation for the synthesis of aromatic and vinyl nitriles, microwave-assisted palladium-catalyzed arylation of resin supported pyrazinones, and copper-mediated N- and O-arylations .


Molecular Structure Analysis

The molecular structure of 3-Ethoxyphenylboronic acid is represented by the linear formula C2H5OC6H4B(OH)2 . It has a molecular weight of 165.98 .


Chemical Reactions Analysis

3-Ethoxyphenylboronic acid is involved in various chemical reactions. For instance, it is used in cyanation for the synthesis of aromatic and vinyl nitriles, microwave-assisted palladium-catalyzed arylation of resin supported pyrazinones, and copper-mediated N- and O-arylations .


Physical And Chemical Properties Analysis

3-Ethoxyphenylboronic acid is a solid substance . It has a melting point of 139-146 °C . The compound’s SMILES string is CCOc1cccc(c1)B(O)O .

Safety and Hazards

3-Ethoxyphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for 3-Ethoxyphenylboronic acid are not explicitly mentioned in the available resources, boronic acids, in general, are increasingly utilized in diverse areas of research . This suggests that 3-Ethoxyphenylboronic acid could potentially find new applications in the future.

properties

IUPAC Name

(3-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCWUTJYLUBETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378775
Record name 3-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxyphenylboronic acid

CAS RN

90555-66-1
Record name 3-Ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethoxybenzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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